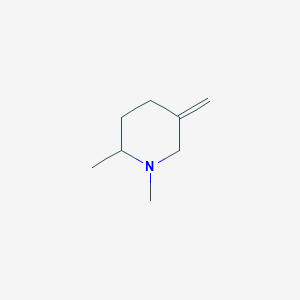

1,2-Dimethyl-5-methylidenepiperidine

Description

1,2-Dimethyl-5-methylidenepiperidine is a piperidine derivative characterized by methyl substituents at the 1- and 2-positions and a methylidene (CH₂=) group at the 5-position of the six-membered piperidine ring. The methylidene group introduces a double bond, altering the ring’s conformational flexibility and electronic properties. Piperidine scaffolds are widely explored for their bioactivity, particularly in central nervous system (CNS) targeting, due to their similarity to endogenous amines .

Propriétés

Numéro CAS |

142209-32-3 |

|---|---|

Formule moléculaire |

C8H15N |

Poids moléculaire |

125.21 g/mol |

Nom IUPAC |

1,2-dimethyl-5-methylidenepiperidine |

InChI |

InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |

Clé InChI |

MRYLHLGOPYYFSH-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C)CN1C |

SMILES canonique |

CC1CCC(=C)CN1C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Effects

Diphenidine (1-(1,2-Diphenylethyl)piperidine, 1,2-DEP)

- Substituents : A bulky 1,2-diphenylethyl group attached to the piperidine nitrogen.

- Physicochemical Properties : Higher molecular weight (281.39 g/mol) and lipophilicity (predicted logP >3) due to aromatic phenyl groups.

- Bioactivity : Acts as an NMDA receptor antagonist, contributing to dissociative effects in CNS research .

- Key Difference : The diphenylethyl substituent in diphenidine enhances receptor binding affinity compared to the smaller methyl and methylidene groups in 1,2-dimethyl-5-methylidenepiperidine.

2,2-DEP Isomer (1-(2,2-Diphenylethyl)piperidine)

Pyrrolidine Analogues

Heterocyclic Piperidine Derivatives

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

- Substituents : A triazole ring attached to the piperidine, introducing hydrogen-bonding capabilities.

- Applications : Used in drug discovery for kinase inhibition, highlighting how heterocyclic substituents modulate target selectivity .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Substituent Bulk and Lipophilicity : Bulky aromatic groups (e.g., diphenylethyl in 1,2-DEP) enhance lipophilicity and receptor binding, whereas smaller alkyl groups (e.g., methyl) may improve solubility but reduce affinity .

- Ring Modifications : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.